4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol
Overview
Description
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol is a boronic acid derivative with a phenyl ring substituted with a tetramethyl-1,3,2-dioxaborolane group and an ethanolic hydroxyl group. This compound is of interest in organic synthesis and various scientific research applications due to its unique chemical properties.
Synthetic Routes and Reaction Conditions:
Boronic Acid Derivatization: The compound can be synthesized by reacting 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzaldehyde with ethylene glycol in the presence of a catalyst such as palladium on carbon (Pd/C) under hydrogenation conditions.
Grignard Reaction: Another method involves the reaction of 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzene with ethylene oxide in the presence of a Grignard reagent.
Industrial Production Methods: Industrial production typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of method depends on the desired scale and specific application requirements.
Types of Reactions:
Oxidation: The compound can undergo oxidation to form the corresponding carboxylic acid derivative.
Reduction: Reduction reactions can convert the boronic acid group to a borane derivative.
Substitution: Substitution reactions can occur at the boronic acid group, leading to various boronic esters and boronic acids.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Reagents such as alcohols and amines can be used for substitution reactions.
Major Products Formed:
Carboxylic Acid Derivatives: Resulting from oxidation reactions.
Boronic Esters: Formed through substitution reactions with alcohols.
Borane Derivatives: Resulting from reduction reactions.
Scientific Research Applications
Chemistry: The compound is widely used in Suzuki-Miyaura cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis. Biology: It serves as a probe in biological studies to investigate enzyme activities and binding interactions. Medicine: The compound is explored for its potential therapeutic applications, including its use in drug discovery and development. Industry: It is utilized in the production of advanced materials and polymers due to its unique chemical properties.
Mechanism of Action
The compound exerts its effects through its boronic acid group, which can form reversible covalent bonds with diols and other nucleophiles. This property makes it useful in various chemical and biological applications. The molecular targets and pathways involved depend on the specific application, but generally, the boronic acid group interacts with biological macromolecules such as enzymes and receptors.
Comparison with Similar Compounds
Phenylboronic Acid: A simpler boronic acid without the tetramethyl-1,3,2-dioxaborolane group.
Benzeneboronic Acid: Another boronic acid derivative with a phenyl ring.
Pinacolboronic Acid: A boronic acid derivative with a pinacol group.
Uniqueness: 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)benzeneethanol is unique due to its tetramethyl-1,3,2-dioxaborolane group, which enhances its stability and reactivity compared to simpler boronic acids. This makes it more suitable for specific applications in organic synthesis and scientific research.
Properties
IUPAC Name |
2-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21BO3/c1-13(2)14(3,4)18-15(17-13)12-7-5-11(6-8-12)9-10-16/h5-8,16H,9-10H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JPJTXRVZVGVVSY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=C(C=C2)CCO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20732972 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
651030-55-6 | |
Record name | 2-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20732972 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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